molecular formula C22H22O11 B12318261 Chrysoeriol-7-O-beta-D-glucoside

Chrysoeriol-7-O-beta-D-glucoside

Cat. No.: B12318261
M. Wt: 462.4 g/mol
InChI Key: GAMYVSCDDLXAQW-UHFFFAOYSA-N
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Description

Chrysoeriol-7-O-beta-D-glucoside is a flavonoid glycoside derived from chrysoeriol, a naturally occurring flavonoid. It is commonly found in various plants and is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysoeriol-7-O-beta-D-glucoside can be synthesized through the glycosylation of chrysoeriol. The process involves the reaction of chrysoeriol with a suitable glycosyl donor under acidic or enzymatic conditions. Common glycosyl donors include glucose derivatives such as glucose pentaacetate .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources. Solvent extraction methods using solvents like methanol, dichloromethane, and ethyl acetate are commonly employed. The extracted compound is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Chrysoeriol-7-O-beta-D-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-30-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)32-14)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMYVSCDDLXAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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